Cas no 653-11-2 (2,3,5,6-tetrafluorophenylhydrazine)

2,3,5,6-tetrafluorophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 2,3,5,6-tetrafluorophenylhydrazine
- (2,3,5,6-tetrafluorophenyl)hydrazine
- TYMFVEOXNZYYTF-UHFFFAOYSA-
- MFCD00007575
- BS-9882
- EN300-20871
- CS-0206258
- NSC-97000
- 2,3,5,6-tetrafluoro-phenylhydrazine
- 653-11-2
- AKOS001476488
- 1-(2,3,5,6-Tetrafluorophenyl)hydrazine #
- NSC 97000
- EINECS 211-494-4
- Hydrazine, (2,3,5,6-tetrafluorophenyl)-
- NSC97000
- A835060
- InChI=1/C6H4F4N2/c7-2-1-3(8)5(10)6(12-11)4(2)9/h1,12H,11H2
- FT-0609433
- 1-(2,3,5,6-Tetrafluorophenyl)hydrazine
- TNP7RSM8H6
- UNII-TNP7RSM8H6
- DTXSID90215641
- NS00042260
- SCHEMBL359362
- BBL019220
- DB-054795
- STK503803
- DTXCID20138132
- ALBB-006279
- G83744
-
- MDL: MFCD00007575
- インチ: InChI=1S/C6H4F4N2/c7-2-1-3(8)5(10)6(12-11)4(2)9/h1,12H,11H2
- InChIKey: TYMFVEOXNZYYTF-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1F)F)NN)F)F
- BRN: 745777
計算された属性
- せいみつぶんしりょう: 180.03100
- どういたいしつりょう: 180.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 38A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 薄い黄色から茶色の結晶粉末
- 密度みつど: 1.4197 (estimate)
- ゆうかいてん: 91-93 °C(lit.)
- ふってん: 136.3°C at 760 mmHg
- フラッシュポイント: 36.2°C
- 屈折率: 1.527
- PSA: 38.05000
- LogP: 2.30190
- かんど: Light Sensitive
- ようかいせい: まだ確定していません。
2,3,5,6-tetrafluorophenylhydrazine セキュリティ情報
- 危害声明: Irritant
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-20/21
- セキュリティの説明: S26-S37/39-S23
-
危険物標識:
- セキュリティ用語:S23
- リスク用語:R20/21
- 危険レベル:IRRITANT
2,3,5,6-tetrafluorophenylhydrazine 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2,3,5,6-tetrafluorophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276928-25g |
2,3,5,6-Tetrafluorophenylhydrazine |
653-11-2 | 98% | 25g |
¥993 | 2023-04-13 | |
Enamine | EN300-20871-0.25g |
(2,3,5,6-tetrafluorophenyl)hydrazine |
653-11-2 | 0.25g |
$36.0 | 2023-09-16 | ||
TRC | T311023-100mg |
2,3,5,6-Tetrafluorophenylhydrazine |
653-11-2 | 100mg |
$ 160.00 | 2022-06-02 | ||
Key Organics Ltd | BS-9882-5G |
(2,3,5,6-tetrafluorophenyl)hydrazine |
653-11-2 | >95% | 5g |
£812.00 | 2023-09-08 | |
Fluorochem | 007370-25g |
2,3,5,6-Tetrafluorophenylhydrazine |
653-11-2 | 97% | 25g |
£76.00 | 2022-03-01 | |
Alichem | A250000089-1g |
2,3,5,6-Tetrafluorophenylhydrazine |
653-11-2 | 98% | 1g |
$1802.95 | 2023-09-01 | |
Enamine | EN300-20871-1.0g |
(2,3,5,6-tetrafluorophenyl)hydrazine |
653-11-2 | 1g |
$70.0 | 2023-06-02 | ||
Enamine | EN300-20871-0.05g |
(2,3,5,6-tetrafluorophenyl)hydrazine |
653-11-2 | 0.05g |
$21.0 | 2023-09-16 | ||
eNovation Chemicals LLC | D766252-5g |
2,3,5,6-TETRAFLUOROPHENYLHYDRAZINE |
653-11-2 | 97% | 5g |
$120 | 2025-02-20 | |
eNovation Chemicals LLC | D766252-1g |
2,3,5,6-TETRAFLUOROPHENYLHYDRAZINE |
653-11-2 | 97% | 1g |
$70 | 2025-02-22 |
2,3,5,6-tetrafluorophenylhydrazine 関連文献
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Manjusha Verma,Aneese F. Chaudhry,Christoph J. Fahrni Org. Biomol. Chem. 2009 7 1536
-
Hans J. Breunig,Mihai G. Nema,Cristian Silvestru,Albert P. Soran,Richard A. Varga Dalton Trans. 2010 39 11277
-
3. Crystal structures of complexes between alkali-metal salts and cylic polyethers. Part 11. Complexes formed between 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin (benzo-15-crown-5) and sodium perchlorate (1 : 1), sodium perchlorate (2 : 1), and sodium tetraphenylborate (2 : 1)John D. Owen J. Chem. Soc. Dalton Trans. 1980 1066
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4. NotesG. M. Badger,P. Cheuychit,W. H. F. Sasse,T. C. W. Mak,J. Trotter,A. R. Battersby,D. J. Le Count,W. P. Griffith,Z. S. Krzeminski,S. J. Angyal,B. H. M. Billinge,B. G. Gowenlock,G. M. Brooke,J. Burdon,J. C. Tatlow,S. J. Gregg,R. F. S. Tyson,W. Carruthers,J. R. Plimmer,D. Lavie,Y. Shvo,O. R. Gottlieb,R. B. Desai,M. L. Khorana,A. Holland,Leo A. Pohoryles,Izhar Gat,Shalom Sarel,J. D. Loudon,A. D. B. Sloan,Peter Bladon,Thomas Sleigh,W. Hewertson,R. A. Shaw,B. C. Smith,J. Chatt,B. L. Shaw,A. A. Williams,M. Halmann,L. Kugel,G. W. Kirby,G. Shaw,A. Yeadon,H. J. Emeléus,G. L. Hurst,John G. Carey,Ian T. Millar,Stanley S. Brown,Roy Wade,D. H. Brown,D. J. Alner J. Chem. Soc. 1962 3241
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Manjusha Verma,Aneese F. Chaudhry,Christoph J. Fahrni Org. Biomol. Chem. 2009 7 1536
-
6. 512. Aromatic polyfluoro-compounds. Part XVII. The reaction of bispentafluorophenylmercury with nucleophilesJ. Burdon,P. L. Coe,M. Fulton,J. C. Tatlow J. Chem. Soc. 1964 2673
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7. Crystal structures of complexes between alkali-metal salts and cylic polyethers. Part 11. Complexes formed between 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin (benzo-15-crown-5) and sodium perchlorate (1 : 1), sodium perchlorate (2 : 1), and sodium tetraphenylborate (2 : 1)John D. Owen J. Chem. Soc. Dalton Trans. 1980 1066
-
8. New catecholato oxorhenium(V) complexesCatherine F. Edwards,William P. Griffith,Andrew J. P. White,David J. Williams J. Chem. Soc. Dalton Trans. 1992 957
-
9. Structural studies in metal–purpurate complexes. Part 5. Crystal structure of di-μ-aqua-tetrakis(purpurato)distrontium tridecahydrateColin L. Raston,Allan H. White,Anthony C. Willis J. Chem. Soc. Dalton Trans. 1977 1368
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Paolo Farina,William Levason,Gillian Reid Dalton Trans. 2013 42 89
2,3,5,6-tetrafluorophenylhydrazineに関する追加情報
Recent Advances in the Application of 2,3,5,6-Tetrafluorophenylhydrazine (CAS: 653-11-2) in Chemical Biology and Pharmaceutical Research
The compound 2,3,5,6-tetrafluorophenylhydrazine (CAS: 653-11-2) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique fluorinated aromatic structure and reactive hydrazine moiety. Recent studies have highlighted its applications in the synthesis of fluorinated heterocycles, bioconjugation strategies, and as a key intermediate in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its mechanistic insights, synthetic utility, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,3,5,6-tetrafluorophenylhydrazine in the efficient synthesis of fluorinated pyrazole derivatives, which exhibited enhanced metabolic stability and binding affinity toward kinase targets. The researchers employed a one-pot condensation reaction with β-diketones, achieving yields of 85-92% under mild conditions. Density functional theory (DFT) calculations revealed that the electron-withdrawing effect of the tetrafluorophenyl group significantly lowered the activation energy of the cyclization step (ΔG‡ = 15.2 kcal/mol vs. 21.7 kcal/mol for the non-fluorinated analog).
In the field of bioconjugation, a team from MIT reported in ACS Chemical Biology (2024) the development of a new class of fluorogenic probes based on 2,3,5,6-tetrafluorophenylhydrazine. These probes leverage the compound's selective reactivity with α-keto acids in live cells, enabling real-time monitoring of metabolic pathways. The tetrafluorinated design provided exceptional cell permeability (logP = 2.1) and minimal background fluorescence, achieving a 38-fold signal increase upon reaction with pyruvate in HeLa cells.
Pharmaceutical applications have seen significant progress, with a recent patent (WO2023/154672) disclosing 2,3,5,6-tetrafluorophenylhydrazine-derived small molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). The lead compound showed IC50 = 7.3 nM in enzymatic assays and demonstrated complete tumor growth inhibition in a CT26 mouse model at 10 mg/kg dosing. Structural analysis revealed that the tetrafluorophenyl group forms critical hydrophobic interactions with Phe226 and Phe227 in the IDO1 binding pocket.
From a safety perspective, a 2024 toxicological study in Chemical Research in Toxicology established an LD50 of 320 mg/kg (oral, rat) for 2,3,5,6-tetrafluorophenylhydrazine, with no observed genotoxicity at concentrations below 100 μM in Ames tests. The compound showed moderate hepatic clearance (CLh = 22 mL/min/kg) in microsomal stability assays, suggesting the need for structural optimization in drug development programs.
Looking forward, the unique properties of 2,3,5,6-tetrafluorophenylhydrazine position it as a valuable building block for next-generation pharmaceutical agents. Current research directions include its incorporation into PROTAC designs (as demonstrated in a recent Nature Chemical Biology preprint) and development as a click chemistry reagent for bioorthogonal labeling. The compound's commercial availability (≥98% purity from major suppliers) and well-established synthetic routes (typically from tetrafluorobenzene via diazotization) further support its growing adoption in both academic and industrial settings.
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